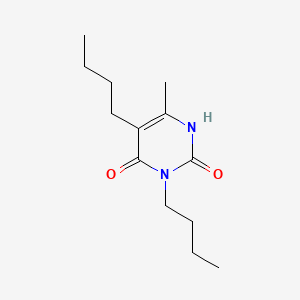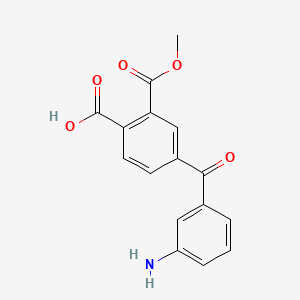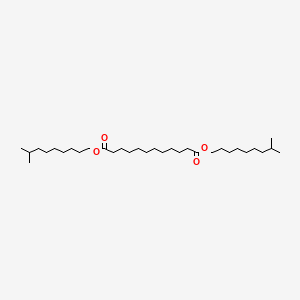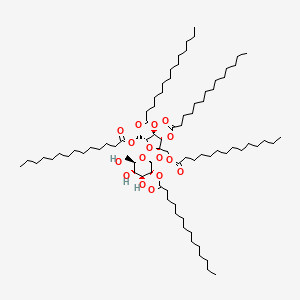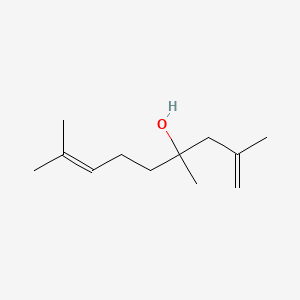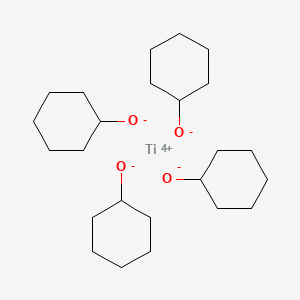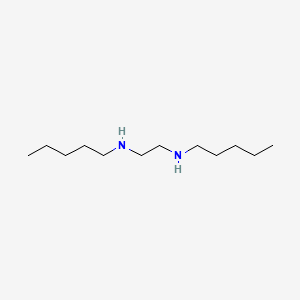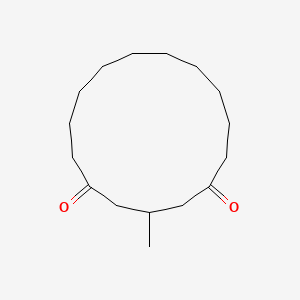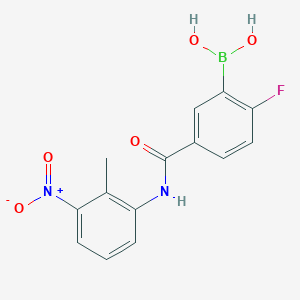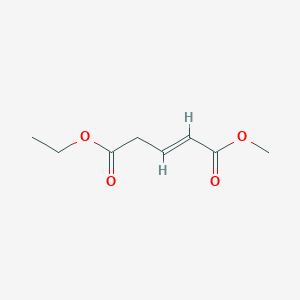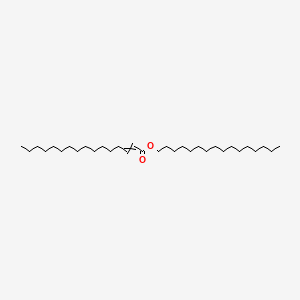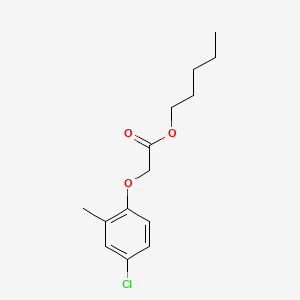
Pentyl (4-chloro-2-methylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl (4-chloro-2-méthylphénoxy)acétate est un composé organique de formule moléculaire C14H19ClO3. Il s'agit d'un dérivé de l'acide (4-chloro-2-méthylphénoxy)acétique, communément appelé MCPA, qui est largement utilisé comme herbicide. Ce composé se caractérise par sa structure phénoxy, qui comprend un atome de chlore et un groupe méthyle liés au cycle benzénique, ainsi qu'un groupe ester acétate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du pentyl (4-chloro-2-méthylphénoxy)acétate implique généralement l'estérification de l'acide (4-chloro-2-méthylphénoxy)acétique avec le pentanol. La réaction est généralement catalysée par un acide, tel que l'acide sulfurique, et réalisée sous reflux pour garantir une conversion complète. Les étapes générales sont les suivantes :
Préparation du sodium (4-chloro-2-méthylphénoxy)acétate : Cela implique la réaction de l'acide (4-chloro-2-méthylphénoxy)acétique avec l'hydroxyde de sodium pour former le sel de sodium.
Méthodes de production industrielle
La production industrielle du pentyl (4-chloro-2-méthylphénoxy)acétate suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Estérification en vrac : De grandes quantités d'acide (4-chloro-2-méthylphénoxy)acétique et de pentanol sont mélangées dans des réacteurs industriels.
Catalyse et reflux : Le mélange est chauffé sous reflux avec un catalyseur acide pour conduire la réaction d'estérification à son terme.
Purification : Le produit est ensuite purifié par distillation ou cristallisation pour obtenir du pentyl (4-chloro-2-méthylphénoxy)acétate de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le pentyl (4-chloro-2-méthylphénoxy)acétate peut subir diverses réactions chimiques, notamment :
Hydrolyse : La liaison ester peut être hydrolysée en acide (4-chloro-2-méthylphénoxy)acétique et pentanol en présence d'un acide ou d'une base forte.
Oxydation : Le composé peut être oxydé pour former divers produits d'oxydation, en fonction des conditions et des réactifs utilisés.
Substitution : L'atome de chlore sur le cycle benzénique peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Hydrolyse : Des acides forts (par exemple, l'acide chlorhydrique) ou des bases (par exemple, l'hydroxyde de sodium) sont utilisés.
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés pour les réactions de substitution.
Principaux produits
Hydrolyse : Acide (4-chloro-2-méthylphénoxy)acétique et pentanol.
Oxydation : Divers dérivés oxydés de l'acide phénoxyacétique.
Substitution : Dérivés d'acide phénoxyacétique substitués.
Applications de la recherche scientifique
Le pentyl (4-chloro-2-méthylphénoxy)acétate a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse d'autres composés organiques et herbicides.
Biologie : Étudié pour ses effets sur la croissance et le développement des plantes en raison de ses propriétés herbicides.
Médecine : Investigé pour des applications thérapeutiques potentielles, y compris son activité antitumorale.
Industrie : Utilisé dans la formulation de produits herbicides et comme intermédiaire chimique dans divers procédés industriels
Mécanisme d'action
Le mécanisme d'action du pentyl (4-chloro-2-méthylphénoxy)acétate est principalement lié à son activité herbicide. Il agit comme une auxine, un type d'hormone végétale qui régule la croissance. En imitant les auxines naturelles, il perturbe les processus normaux de croissance des plantes, conduisant à une croissance incontrôlée et finalement à la mort de la plante. Les cibles moléculaires incluent les récepteurs aux auxines et les voies impliquées dans l'élongation et la division cellulaires .
Applications De Recherche Scientifique
Pentyl (4-chloro-2-methylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and herbicides.
Biology: Studied for its effects on plant growth and development due to its herbicidal properties.
Medicine: Investigated for potential therapeutic applications, including its antitumor activity.
Industry: Utilized in the formulation of herbicidal products and as a chemical intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of pentyl (4-chloro-2-methylphenoxy)acetate is primarily related to its herbicidal activity. It acts as an auxin, a type of plant hormone that regulates growth. By mimicking natural auxins, it disrupts normal plant growth processes, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide (4-chloro-2-méthylphénoxy)acétique (MCPA) : Un herbicide largement utilisé ayant une structure et une fonction similaires.
Acide 2,4-dichlorophénoxyacétique (2,4-D) : Un autre herbicide phénoxy ayant des propriétés herbicides similaires.
Acide 2,4,5-trichlorophénoxyacétique (2,4,5-T) : Un composé apparenté avec des atomes de chlore supplémentaires.
Unicité
Le pentyl (4-chloro-2-méthylphénoxy)acétate est unique en raison de son groupe ester, qui peut influencer sa solubilité, sa stabilité et son activité herbicide globale par rapport à ses homologues acides. La forme ester peut également avoir des propriétés d'absorption et de translocation différentes dans les plantes, ce qui en fait un composé précieux pour des applications herbicides spécifiques .
Propriétés
Numéro CAS |
84162-58-3 |
|---|---|
Formule moléculaire |
C14H19ClO3 |
Poids moléculaire |
270.75 g/mol |
Nom IUPAC |
pentyl 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C14H19ClO3/c1-3-4-5-8-17-14(16)10-18-13-7-6-12(15)9-11(13)2/h6-7,9H,3-5,8,10H2,1-2H3 |
Clé InChI |
FEZMLSWZCMPMQE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)COC1=C(C=C(C=C1)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


